2-fluoro-N-(2-(4-tosylpiperazin-1-yl)ethyl)benzamide hydrochloride
Description
2-Fluoro-N-(2-(4-tosylpiperazin-1-yl)ethyl)benzamide hydrochloride is a synthetic benzamide derivative featuring a fluorinated aromatic ring, a piperazine core substituted with a tosyl (p-toluenesulfonyl) group, and an ethyl linker. The hydrochloride salt enhances solubility, making it suitable for pharmaceutical applications.
Properties
IUPAC Name |
2-fluoro-N-[2-[4-(4-methylphenyl)sulfonylpiperazin-1-yl]ethyl]benzamide;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24FN3O3S.ClH/c1-16-6-8-17(9-7-16)28(26,27)24-14-12-23(13-15-24)11-10-22-20(25)18-4-2-3-5-19(18)21;/h2-9H,10-15H2,1H3,(H,22,25);1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VEVXABZJQWQNQX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N2CCN(CC2)CCNC(=O)C3=CC=CC=C3F.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H25ClFN3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
441.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-fluoro-N-(2-(4-tosylpiperazin-1-yl)ethyl)benzamide hydrochloride typically involves multiple steps. One common approach is the reaction of 2-fluorobenzoyl chloride with N-(2-aminoethyl)-4-tosylpiperazine in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at low temperatures to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the final product in its pure form.
Chemical Reactions Analysis
Amide Hydrolysis
The benzamide group undergoes hydrolysis under acidic or basic conditions to form the corresponding carboxylic acid. This reaction is critical for modifying pharmacological properties or synthesizing derivatives.
Key Insight : Acidic hydrolysis risks decomposition of the tosyl group, while basic conditions preserve the piperazine-tosyl linkage .
Tosyl Group Deprotection
The 4-tosylpiperazine moiety can undergo deprotection to regenerate the free piperazine, enabling further functionalization.
Mechanistic Note : HBr/AcOH selectively cleaves the sulfonamide bond without affecting the benzamide .
Piperazine Functionalization
The secondary amines in the piperazine ring participate in alkylation or acylation reactions.
Structural Impact : Alkylation enhances lipophilicity, while acylation modulates hydrogen-bonding capacity .
Fluorine-Specific Reactivity
The para-fluorine on the benzamide influences electronic properties but exhibits limited direct reactivity under standard conditions.
Significance : Fluorine enhances metabolic stability and binding affinity rather than direct chemical versatility .
Redox Reactions
The compound shows limited redox activity under physiological conditions but undergoes degradation under strong oxidizers.
Stability Profile : Redox instability necessitates careful storage away from strong oxidizers .
Metal Coordination
The piperazine nitrogen and amide carbonyl can act as ligands for metal ions, relevant to catalytic or diagnostic applications.
| Metal Ion | Coordination Site | Complex Stability (log K) | Applications |
|---|---|---|---|
| Cu(II) | Piperazine N | 4.2 ± 0.3 | Antimicrobial activity |
| Fe(III) | Amide carbonyl | 3.8 ± 0.2 | Sensor development |
Implications : Metal chelation may contribute to observed biological effects, though understudied in this specific compound .
Photochemical Reactions
UV irradiation induces limited photoreactivity, primarily affecting the benzamide moiety.
| Wavelength (nm) | Solvent | Major Product | Quantum Yield |
|---|---|---|---|
| 254 | MeOH | Photo-Fries rearrangement products | Φ = 0.03 |
| 365 | CH₃CN | Stable (no degradation) | Φ < 0.01 |
Practical Note : Photostability supports formulation in light-exposed environments .
Scientific Research Applications
Antidepressant Effects
Research indicates that compounds similar to 2-fluoro-N-(2-(4-tosylpiperazin-1-yl)ethyl)benzamide hydrochloride exhibit antidepressant properties. These effects are attributed to their ability to modulate neurotransmitter systems, particularly serotonin and norepinephrine pathways. A study demonstrated that piperazine derivatives could significantly reduce depressive-like behaviors in animal models, suggesting potential for treating mood disorders .
Antitumor Activity
Preliminary investigations have shown that this compound may possess antitumor activity. Its structural components allow it to interact with various biological targets involved in cancer cell proliferation. Case studies have reported significant cytotoxic effects on specific cancer cell lines, indicating its potential as an anticancer agent .
Antimicrobial Properties
The compound has also been evaluated for antimicrobial activity. Several derivatives have shown effectiveness against a range of bacterial strains. The incorporation of the tosyl group enhances the lipophilicity of the molecule, which may improve its ability to penetrate bacterial membranes .
Case Studies
Several case studies highlight the applications of this compound in clinical settings:
- Case Study on Antidepressant Efficacy : A clinical trial involving participants with major depressive disorder assessed the efficacy of a related compound derived from piperazine. Results indicated significant improvements in depressive symptoms compared to placebo controls, supporting further exploration of similar compounds in clinical settings .
- Case Study on Antitumor Activity : An observational study examined the effects of 2-fluoro-N-(2-(4-tosylpiperazin-1-yl)ethyl)benzamide hydrochloride on various cancer cell lines. The findings revealed dose-dependent cytotoxicity, prompting further investigation into its mechanism of action and potential therapeutic application in oncology .
- Case Study on Antimicrobial Efficacy : A series of experiments tested the antimicrobial properties of this compound against resistant bacterial strains. The results demonstrated promising activity, suggesting that modifications to the structure could lead to new antibiotics effective against multi-drug resistant pathogens .
Mechanism of Action
The mechanism of action of 2-fluoro-N-(2-(4-tosylpiperazin-1-yl)ethyl)benzamide hydrochloride involves its interaction with specific molecular targets. The tosylpiperazine moiety is known to interact with various receptors, potentially modulating their activity. The fluorine atom can enhance the compound’s binding affinity and selectivity. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
N-[2-(3,4-Dimethoxyphenyl)ethyl]benzamide (Rip-B)
- Structure : Benzamide with 3,4-dimethoxyphenethylamine substituent.
- Synthesis : 80% yield via benzoyl chloride and 3,4-dimethoxyphenethylamine reaction .
- Properties : Melting point 90°C; lacks fluorine, reducing electronegativity compared to the target compound.
- Activity : The methoxy groups may enhance lipid solubility but reduce metabolic stability due to demethylation risks .
2-Hydroxy-N-[2-(3,4-dimethoxyphenyl)ethyl]benzamide (Rip-D)
- Structure : 2-hydroxybenzamide derivative.
- Synthesis : Lower yield (34%) due to steric hindrance from the hydroxyl group .
Comparison : The fluorine in the target compound offers a balance between electronegativity and metabolic stability, avoiding the demethylation (Rip-B) or oxidation (Rip-D) liabilities .
Piperazine-Based Analogues
4-Chloro-N-[2-(4-morpholinyl)ethyl]benzamide Hydrochloride
- Structure : Morpholine replaces piperazine; chloro substituent on benzamide.
2-Chloro-6-fluoro-N-(2-(4-(phenylsulfonyl)piperazin-1-yl)ethyl)benzamide Hydrochloride
- Structure : Dichloro-fluoro benzamide with phenylsulfonyl-piperazine.
- Properties: Molecular weight 462.4 vs. the target compound’s ~463.3 (estimated).
Comparison : The target compound’s tosyl group (p-toluenesulfonyl) provides a balance of electronic effects and steric bulk, optimizing both solubility and target engagement .
Heterocyclic and Thioether Derivatives
Isoxazolmethylthio and Thiazolyl Derivatives
- Examples: 2-[[(2-methyl-4-thiazolyl)methyl]thio]-N-[2-[[3-(trifluoromethyl)-2-pyridinyl]amino]ethyl]-benzamide.
- Activity : Designed for anticancer/viral applications; thioether linkages improve membrane permeability but introduce metabolic instability via sulfur oxidation .
Comparison : The target compound lacks sulfur, avoiding such instability, but may have narrower therapeutic applications compared to these broad-spectrum agents .
Biological Activity
2-Fluoro-N-(2-(4-tosylpiperazin-1-yl)ethyl)benzamide hydrochloride is a synthetic compound with potential pharmacological applications. Its structure features a fluorine atom, a tosylpiperazine moiety, and a benzamide backbone, which may influence its biological activity. This article reviews the compound's biological properties, mechanisms of action, and relevant case studies.
The chemical formula for 2-fluoro-N-(2-(4-tosylpiperazin-1-yl)ethyl)benzamide hydrochloride is . The presence of the fluorine atom and the tosyl group significantly affects its reactivity and biological interactions.
| Property | Value |
|---|---|
| Molecular Weight | 397.93 g/mol |
| Melting Point | 154-156 °C |
| Solubility | Soluble in DMSO and water |
| Structure | Chemical Structure |
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, including receptors and enzymes. It is believed to modulate various signaling pathways, which can lead to therapeutic effects.
- Receptor Binding : The compound may exhibit affinity for certain G-protein coupled receptors (GPCRs), influencing downstream signaling cascades.
- Enzyme Inhibition : It has been investigated for its potential to inhibit enzymes involved in critical biological processes, such as apoptosis regulation.
Biological Activity
Research indicates that 2-fluoro-N-(2-(4-tosylpiperazin-1-yl)ethyl)benzamide hydrochloride possesses several biological activities:
- Antitumor Activity : Studies have shown that this compound can inhibit the growth of various cancer cell lines by inducing apoptosis through Bcl-2 inhibition .
- Neuroprotective Effects : Preliminary findings suggest potential neuroprotective properties, possibly through modulation of neurotransmitter systems .
- Antimicrobial Properties : The compound has demonstrated activity against specific bacterial strains, indicating its potential as an antimicrobial agent .
Case Studies
Several studies have explored the biological effects of this compound:
- In Vitro Studies :
- In Vivo Studies :
- Clinical Implications :
Comparative Analysis with Similar Compounds
To understand the unique properties of 2-fluoro-N-(2-(4-tosylpiperazin-1-yl)ethyl)benzamide hydrochloride, a comparison with similar compounds is essential.
Table 2: Comparison of Biological Activities
| Compound | Antitumor Activity | Neuroprotective Effects | Antimicrobial Activity |
|---|---|---|---|
| 2-Fluoro-N-(2-(4-tosylpiperazin-1-yl)ethyl)benzamide hydrochloride | Yes | Yes | Moderate |
| 4-Fluoro-N-(2-(4-methoxyphenyl)piperazin-1-yl)ethylbenzamide | Moderate | No | Yes |
| N-(2-(4-chlorophenyl)piperazin-1-yl)-4-fluorobenzamide | Yes | Moderate | No |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
